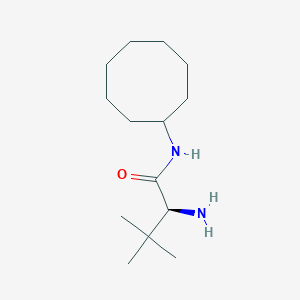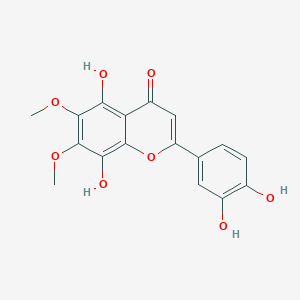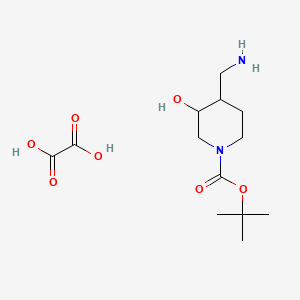![molecular formula C9H9BrFN3 B13906592 6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)
6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to the imidazo[4,5-c]pyridine core. It has a molecular formula of C9H9BrFN3 and a molecular weight of 258.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-isopropylpyridine and bromine.
Bromination: The bromination of 4-fluoro-3-isopropylpyridine is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature.
Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent, such as ammonium acetate, to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: The use of batch reactors for controlled bromination and cyclization reactions.
Purification: Purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as kinase inhibitors and other drug candidates.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound shares similar structural features but differs in the substitution pattern on the imidazole ring.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another related compound with a phenyl group instead of an isopropyl group.
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: A more complex derivative with additional functional groups
Uniqueness
6-Bromo-4-fluoro-3-isopropyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the isopropyl group, makes it a valuable compound for various research applications and synthetic transformations .
Propiedades
Fórmula molecular |
C9H9BrFN3 |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
6-bromo-4-fluoro-3-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H9BrFN3/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3 |
Clave InChI |
ADCIMBUZYWXIAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC2=CC(=NC(=C21)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)


![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)





